

physicochemical properties of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of **3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate** (CAS No: 179688-53-0). This quinazoline derivative is a compound of significant interest in pharmaceutical research, particularly for its potential as an anticancer agent.

Chemical Identity and Structure

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a bicyclic heterocyclic compound. Its structure consists of a quinazolin-4-one scaffold, which is a fusion of benzene and pyrimidine rings, with a keto group at position 4. It features a methoxy group at position 7 and an acetate ester at position 6, which can enhance solubility and reactivity.^[1]

- IUPAC Name: 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate
- CAS Number: 179688-53-0^{[1][2]}
- Molecular Formula: C₁₁H₁₀N₂O₄^{[1][2][3][4]}
- Synonyms: 6-Acetoxy-7-methoxy-3H-quinazolin-4-one, 4-hydroxy-7-methoxyquinazolin-6-yl acetate, Gefitinib Impurity 3^{[2][5][6]}

- Canonical SMILES: CC(=O)Oc1cc2c(cc1OC)[nH]cnc2=O^[4]
- InChI Key: SOLQIFINSOHAQD-UHFFFAOYSA-N^{[4][7]}

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug development and various synthetic processes.^[1] The quantitative data are summarized in the tables below.

Table 1: General Physicochemical Data

Property	Value	Source(s)
Molecular Weight	234.21 g/mol	^{[1][2][4]}
Appearance	Yellow solid or powder-to-crystal; Brown solid powder	^{[1][2]}
Melting Point	293 °C	^{[1][2][3]}
Boiling Point (Predicted)	390.5 ± 52.0 °C at 760 mmHg	^{[2][3]}
Density	1.39 - 1.395 g/cm ³	^{[1][3]}

| Solubility | Moderately soluble in DMSO and methanol |^[1] |

Table 2: Calculated and Predictive Properties

Property	Value	Source(s)
pKa (Predicted)	0.67 ± 0.20	^[3]
XLogP3	0.4	^[2]
LogP	0.85700	^[3]
Vapor Pressure	0 mmHg at 25°C	^{[2][3]}
Flash Point	189.979 °C to 227.398 °C	^{[2][3]}
Refractive Index	1.612	^{[2][3]}

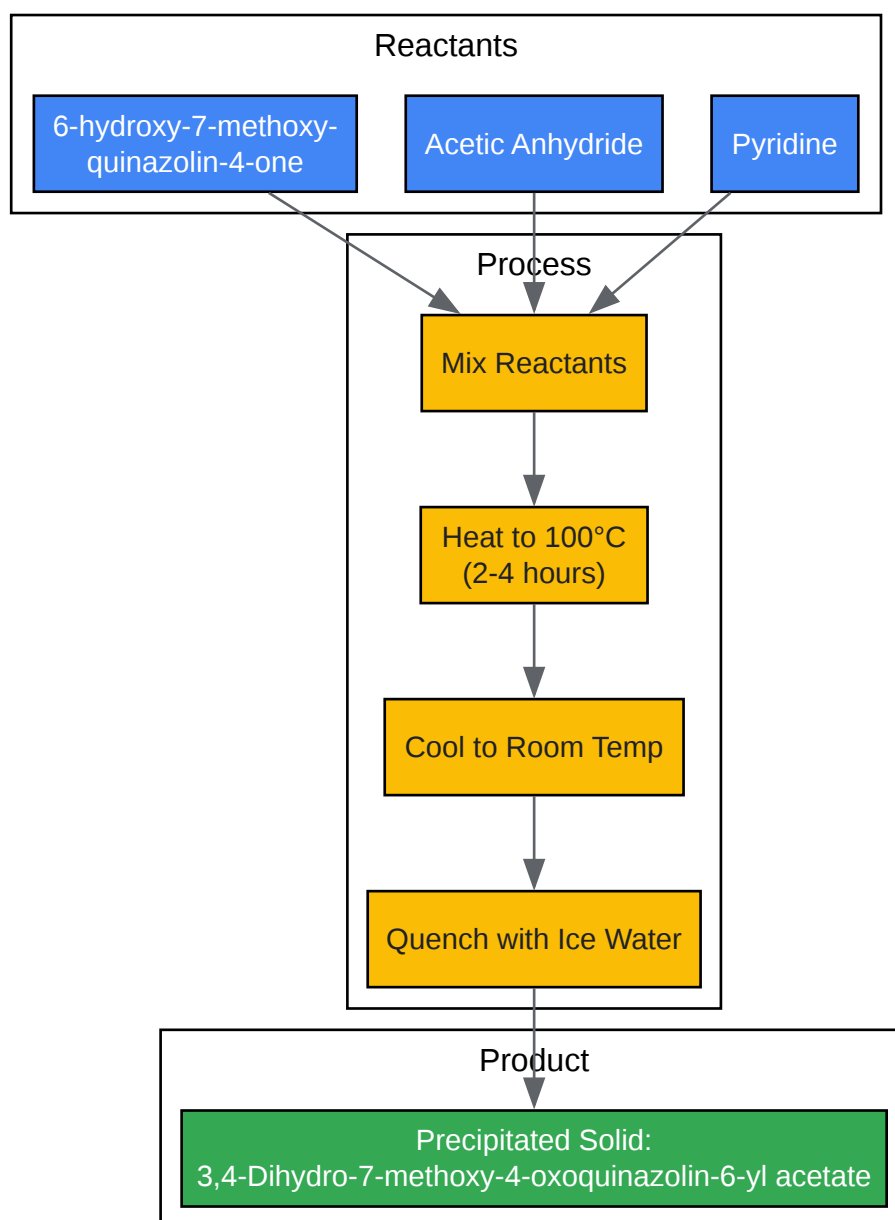
| Polar Surface Area (PSA) | 81.28 Å² |[3] |

Experimental Protocols

Synthesis of **3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate**

A common laboratory-scale synthesis protocol is detailed below.

- Reactants:
 - 6-hydroxy-7-methoxyquinazolin-4-one (1.92 g, 10 mmol)[8]
 - Acetic anhydride (20 mL)[8]
 - Pyridine (4 mL)[8]
- Methodology:
 - 6-Hydroxy-7-methoxyquinazolin-4-one is added to a reaction vessel containing acetic anhydride.[8]
 - Pyridine is introduced slowly to the mixture while stirring.[8]
 - The reaction mixture is then heated to 100 °C and maintained at this temperature for 2 to 4 hours.[2][5][8]
 - After the reaction is complete, the mixture is cooled to ambient room temperature.[8]
 - The reaction is quenched by the addition of ice water, which causes the product to precipitate.[8]
 - The resulting white solid, **3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate**, is collected. This method has reported yields as high as 99%.[5][8]



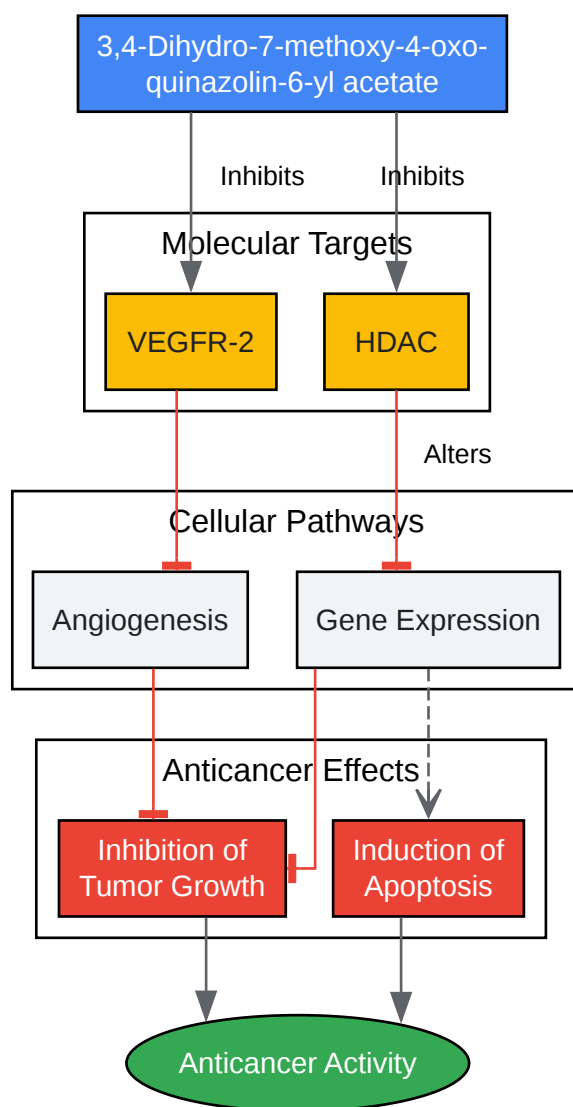
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Caption: Synthetic workflow for **3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate**.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer agent, exhibiting cytotoxic effects against a variety of cancer cell lines.^[1] Its primary mechanism of action involves the dual inhibition of key cellular targets.^[1]

- **Primary Targets:** The principal molecular targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDAC).[\[1\]](#)[\[5\]](#)[\[8\]](#)
- **Mode of Action:**
 - **VEGFR-2 Inhibition:** VEGFR-2 is a critical receptor protein involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, the compound disrupts the blood supply to tumors.[\[1\]](#)
 - **HDAC Inhibition:** HDACs are a class of enzymes that play a crucial role in regulating gene expression by altering chromatin structure. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis (programmed cell death) in cancer cells.[\[1\]](#)
- **Therapeutic Potential:** The dual inhibition of these pathways can lead to potent anti-cancer effects.[\[1\]](#) Studies have shown its inhibitory activity against the human breast cancer cell line MCF-7.[\[5\]](#)[\[8\]](#) Furthermore, related quinazolinone derivatives have been shown to suppress cell viability in gastric (AGS) and lung (A549) cancer cells by inhibiting markers associated with the epithelial-mesenchymal transition, a key process in cancer metastasis.[\[1\]](#)



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Caption: Proposed mechanism of action via dual inhibition of VEGFR-2 and HDAC.

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